6-Aminotetramethylrhodamine

Description

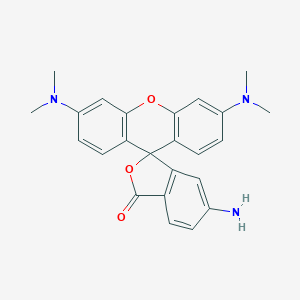

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAMIDYODLAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402169 | |

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-10-6 | |

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects of 6 Aminotetramethylrhodamine in Scientific Research

Historical Trajectory and Current Significance of Fluorescent Probes in Molecular and Cellular Biology

The ability to visualize the intricate components and dynamic processes within living cells is a cornerstone of modern biological research. This capacity owes a great deal to the development and application of fluorescent probes. The history of these molecular tools began with the synthesis of the first synthetic fluorophore, fluorescein (B123965), by Adolf von Baeyer in 1871. drugtargetreview.combiotium.com This discovery laid the groundwork for a new era in biological investigation. A few years later, in 1887, another class of xanthene dyes, the rhodamines, were synthesized, offering red-shifted spectra. fluorofinder.com

A pivotal moment in the application of these dyes came in 1941, when Albert Coons and his colleagues successfully conjugated fluorescein to antibodies. biotium.com This innovation, known as immunofluorescence, enabled researchers to specifically label and locate proteins within cells and tissues for the first time, revolutionizing the study of cellular architecture. biotium.com The toolkit for biologists expanded further with the development of dyes like ethidium (B1194527) bromide in the 1950s for nucleic acid staining and the introduction of Green Fluorescent Protein (GFP) in the 1990s. wikipedia.org The discovery of GFP by Osamu Shimomura and its subsequent development as a genetically encodable tag allowed for the tracking of protein expression and localization in living cells, a breakthrough that led to a Nobel Prize. wikipedia.org

Today, fluorescent probes are indispensable in molecular and cellular biology. nih.gov Their significance lies in their ability to provide highly sensitive, real-time information about the location, quantity, and activity of specific molecules within the complex environment of a cell. nih.govwebofproceedings.org Unlike methods that require cell destruction, fluorescence microscopy allows for the non-invasive study of live cells with minimal interference. chemetrix.co.za This technology has broad applications across numerous fields, including neuroscience, where it helps in studying synaptic connections, and cancer research, where it is used to monitor the behavior of tumor cells. chemetrix.co.za The continuous development of new fluorophores, including synthetic organic dyes and quantum dots, expands the capabilities of researchers, enabling more complex experiments such as the simultaneous imaging of multiple targets. chemetrix.co.za

Table 1: Key Milestones in the Development of Fluorescent Probes

| Year | Milestone | Significance |

|---|---|---|

| 1871 | Synthesis of fluorescein by Adolf von Baeyer. drugtargetreview.combiotium.com | The first synthetic fluorescent dye, laying the foundation for xanthene-based fluorophores. biotium.com |

| 1887 | Synthesis of rhodamine dyes. fluorofinder.com | Introduced a new class of fluorophores with distinct, red-shifted spectral properties. fluorofinder.com |

| 1941 | Development of immunofluorescence by Albert Coons. biotium.com | Enabled the specific visualization of proteins in cells and tissues by labeling antibodies. biotium.com |

| 1950s | Development of ethidium bromide and related dyes. wikipedia.org | Provided tools for the fluorescent labeling of nucleic acids. wikipedia.org |

| 1960s | Discovery of Green Fluorescent Protein (GFP). wikipedia.org | Osamu Shimomura discovered the protein that would later become a revolutionary tool. wikipedia.org |

| 1994 | Introduction of GFP as a molecular tag. wikipedia.org | The use of fluorescent proteins for genetic tagging enabled live-cell imaging of protein dynamics. wikipedia.org |

The Rhodamine Scaffold as a Platform for Advanced Research Tools

Among the various classes of synthetic fluorophores, rhodamine dyes have emerged as exceptionally versatile scaffolds for creating advanced biological probes. researchgate.netnih.gov Structurally based on a xanthene core, rhodamines are prized for their advantageous photophysical properties, which include high fluorescence quantum yields and strong molar extinction coefficients, resulting in exceptionally bright signals. rsc.org A key chemical feature of many rhodamine dyes is the dynamic equilibrium between a fluorescent, colored zwitterionic state and a non-fluorescent, colorless lactone form. researchgate.net This spirocyclization mechanism is a powerful attribute that researchers have exploited to design "turn-on" fluorescent probes that only become fluorescent upon reacting with a specific target molecule or entering a particular cellular environment. nih.govresearchgate.net

The true power of the rhodamine scaffold lies in its chemical tractability. researchgate.netnih.gov The core structure can be systematically modified to fine-tune its properties for specific applications. nih.gov For instance, replacing the oxygen atom in the xanthene ring with silicon creates Si-rhodamines, which exhibit significantly red-shifted absorption and emission spectra. rsc.org This shift into the far-red and near-infrared (NIR) regions is highly desirable for in vivo imaging, as longer wavelength light has greater tissue penetration and encounters less autofluorescence from biological samples. rsc.org

Furthermore, synthetic chemists can create asymmetric rhodamines, allowing for the introduction of different functional groups on either side of the xanthene ring. rsc.org This modularity enables the precise modulation of spectral properties and the attachment of various biomolecule-targeting moieties or linkers. rsc.org These modifications have led to the development of a vast array of sophisticated research tools, including probes that can be activated by specific enzymes to visualize their activity in cancer cells or reporters for monitoring analytes like cAMP. researchgate.netnih.gov This adaptability has solidified the rhodamine scaffold as a premier platform for developing next-generation probes for advanced fluorescence imaging. researchgate.net

Academic Relevance of 6-Aminotetramethylrhodamine as a Core Fluorophore

This compound (6-ATMR), often referred to as 6-TAMRA, is a specific isomer within the rhodamine family that serves as a fundamental building block in bioconjugation and fluorescence labeling. adipogen.com Its academic and research relevance stems not just from its inherent fluorescence, but from the chemical functionality provided by its amine group. This primary amine group, positioned on the phenyl ring of the rhodamine structure, is a key reactive handle for covalent modification. adipogen.comevitachem.com

The principal utility of this compound is as a precursor for the synthesis of more complex, reactive fluorescent probes. adipogen.com The amine group can be readily converted into other functional groups, such as isothiocyanates, iodoacetamides, or maleimides. adipogen.com These derivatives are then used to covalently label biomolecules containing complementary functional groups. For example, an isothiocyanate derivative of TAMRA will react with primary amines on proteins, while a maleimide (B117702) derivative will target thiol groups found in cysteine residues. This process of fluorescent labeling allows researchers to attach a bright, stable fluorophore to a specific protein, peptide, or nucleic acid of interest. thermofisher.com

Once conjugated to a biomolecule, the 6-ATMR-derived probe enables visualization and tracking. A notable application is in the labeling of T cells with dyes like 5-(and-6)-(((4-chloromethyl) benzoyl) amino) tetramethylrhodamine (B1193902) (CMTMR) for intravital microscopy, allowing researchers to observe immune cell dynamics within living animals. nih.gov Furthermore, TAMRA is a popular fluorophore in Fluorescence Resonance Energy Transfer (FRET) applications, where it can serve as an acceptor dye when paired with a suitable donor like fluorescein. evitachem.com This FRET pairing allows for the study of molecular interactions and conformational changes in real-time. evitachem.com The role of this compound as a foundational, modifiable fluorophore makes it a vital and widely used tool in biochemical and cell biology research.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 159435-10-6 adipogen.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₂₄H₂₃N₃O₃ scbt.com |

| Molecular Weight | 401.46 g/mol scbt.com |

| Appearance | Dark red solid evitachem.com |

| Solubility | Soluble in DMSO and methanol (B129727) adipogen.comevitachem.com |

| IUPAC Name | 6-amino-3',6'-bis(dimethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one sigmaaldrich.com |

Synthetic Methodologies and Chemical Modifications for Advanced Research Probes

Synthetic Approaches for 6-Aminotetramethylrhodamine for Research Applications

The synthesis of this compound is a critical process that enables its broad application in biomedical research. A prevalent method for its synthesis involves the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids. frontiersin.org This reaction is often facilitated by a coupling reagent to form 6-amino-5-carboxamidouracils, which are key precursors for 8-substituted xanthines. frontiersin.org The optimization of these reaction conditions is crucial and can lead to the precipitation of pure products in a short timeframe, often with high yields. frontiersin.org

One established method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) as the coupling reagent. frontiersin.org Another approach involves the activation of the carboxylic acid by forming the corresponding carboxylic acid chloride. frontiersin.org These methods provide access to the direct precursors of 8-substituted xanthines under mild conditions, avoiding the need for hazardous reagents. frontiersin.org The regioselectivity of these reactions is a significant aspect, ensuring the formation of the desired 5-carboxamido derivatives over other isomers. frontiersin.org

Rational Design and Synthesis of this compound Derivatives for Enhanced Research Utility

The rational design and synthesis of derivatives of this compound are driven by the need to create probes with enhanced properties for specific research applications. This process often involves modifying the core structure to improve factors like solubility, target specificity, and photostability. For instance, the introduction of different amide side chains at specific positions of a core molecule can significantly alter its biological activity and physical properties. nih.gov

A key strategy in rational design is to replace certain chemical moieties with others that are known to confer desirable characteristics. rsc.orgsemanticscholar.org This approach has been successful in developing novel compounds with enhanced antimicrobial efficacy and improved physicochemical properties. rsc.orgsemanticscholar.org The synthesis of these derivatives often involves multi-step chemical reactions, including the use of catalysts and specific reaction conditions to achieve the desired molecular architecture. semanticscholar.org The resulting compounds are then rigorously evaluated for their activity and properties to identify promising candidates for further development. rsc.orgsemanticscholar.org

Table 1: Examples of Rationally Designed Bioactive Compounds

| Compound ID | Target | Key Modification | Observed Outcome |

| Compound 29 | Methicillin-resistant Staphylococcus aureus (MRSA) | Replacement of a thiazole (B1198619) core with a 1,2,3-triazole ring. rsc.orgsemanticscholar.org | Significant anti-MRSA activity, rapid bactericidal action, and strong anti-biofilm properties. rsc.orgsemanticscholar.org |

| Compound 8h | Human cancer cell lines | Introduction of an N-methyl piperazine (B1678402) group. nih.gov | Highest antiproliferative capability among a series of derivatives against HT29 cells. nih.gov |

Bioconjugation Strategies for this compound in Macromolecular Labeling

Bioconjugation is the chemical process of attaching molecules to biomolecules, such as proteins, peptides, and nucleic acids. kbdna.com This technique is fundamental for creating fluorescent probes for a vast array of applications in diagnostics, chemical biology, and bionanotechnology. nih.gov The success of bioconjugation relies on the ability to form a stable, covalent link between the fluorescent dye, like this compound, and the target macromolecule without compromising the function of either component. kbdna.com

Key criteria for a successful bioconjugation strategy include the reaction's efficiency in aqueous solutions, fast kinetics, and the absence of agents that could disrupt the biomolecule's integrity. kbdna.com The resulting conjugate bond should be stable and form specifically between the intended functional groups. kbdna.com

Covalent Coupling to Peptides, Proteins, Antibodies, and Nucleic Acids

The primary amine group of this compound is a key functional group for its covalent attachment to various macromolecules. This amine can be readily coupled to carboxyl groups on proteins or other biomolecules using carbodiimide (B86325) crosslinkers like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). bangslabs.com To enhance the efficiency of this coupling, N-hydroxysuccinimide or its water-soluble analog, sulfo-N-hydroxysuccinimide, can be added to form a more stable active ester intermediate that is highly reactive towards primary amines on the target molecule. bangslabs.com

The covalent labeling of macromolecules is a cornerstone of modern biological research. For instance, peptides can be synthesized on a solid phase and subsequently labeled with fluorescent dyes. nih.gov Similarly, antibodies can be conjugated with fluorophores for use in immunoassays and cellular imaging. kbdna.com The labeling of nucleic acids with fluorescent probes is essential for applications such as DNA sequencing and gene expression analysis. beilstein-journals.org

Table 2: Common Covalent Coupling Chemistries

| Reactive Group on Dye | Reactive Group on Biomolecule | Coupling Reagent/Method | Resulting Linkage |

| Amine | Carboxylic Acid | EDAC, Sulfo-NHS | Amide Bond |

| Maleimide (B117702) | Thiol (Cysteine) | Michael Addition | Thioether Bond |

| Azide | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Triazole Linkage |

Development of this compound-Based Theranostic Conjugates

Theranostics represents a paradigm shift in medicine, combining therapeutic and diagnostic capabilities into a single agent. rsc.org This approach allows for the simultaneous monitoring of disease and delivery of treatment, paving the way for personalized medicine. nih.gov Antibody-drug conjugates (ADCs) are a prominent example of theranostic agents, where a cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen. nih.gov

The development of theranostic conjugates often involves sophisticated linker chemistry. These linkers are designed to be stable in circulation but to release the therapeutic payload under specific conditions within the tumor microenvironment. adcreview.com Fluorescent dyes like this compound can be incorporated into these conjugates to enable imaging and tracking of the drug delivery process. nih.gov The rational design of these theranostic agents is crucial for optimizing their efficacy and minimizing off-target effects. mdpi.com

Recent advancements have focused on creating bifunctional molecules that can act as both a cleavable linker and a fluorescent probe. nih.gov For example, a linker can be designed to be cleaved by enzymes that are overexpressed in cancer cells, such as cathepsin B, leading to the release of the drug and the activation of a fluorescent signal. nih.gov This "on-off" fluorescence mechanism provides a direct way to visualize drug release and distribution within the target tissue. nih.gov

Compound Names Mentioned:

this compound

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

N-hydroxysuccinimide

sulfo-N-hydroxysuccinimide

Cathepsin B

EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Spectroscopic Characterization and Photophysical Mechanism Elucidation in Research Contexts

Advanced Spectroscopic Analyses of 6-Aminotetramethylrhodamine-Based Systems

Advanced spectroscopic analyses are indispensable for characterizing this compound-based systems. Techniques such as fluorescence, Raman, and UV-visible spectroscopy are routinely employed to investigate the intricate photophysical and photochemical properties of these compounds. nih.govmsu.edumdpi.comresearchgate.netlibretexts.orgubbcluj.ro

Fluorescence Spectroscopy for Investigating Excited-State Dynamics

Fluorescence spectroscopy is a primary tool for probing the excited-state dynamics of this compound. nih.govas-1.co.jpresearchgate.netfaccts.de This technique involves exciting the molecule with light of a specific wavelength and measuring the emitted fluorescence. horiba.com The resulting emission spectrum provides information about the energy difference between the excited and ground electronic states. evidentscientific.com

Key parameters obtained from fluorescence spectroscopy include the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime, the average time the molecule spends in the excited state. evidentscientific.com These parameters are highly sensitive to the local environment of the fluorophore, making them valuable for studying molecular interactions. evidentscientific.com For instance, changes in solvent polarity can lead to shifts in the emission maximum, a phenomenon known as solvatochromism. evidentscientific.com

Time-resolved fluorescence spectroscopy further allows for the direct observation of dynamic processes that occur in the excited state, such as energy transfer and conformational changes. faccts.de By monitoring the decay of the fluorescence intensity over time, researchers can elucidate the rates of various radiative and non-radiative decay pathways. faccts.de

Table 1: Representative Photophysical Properties of Rhodamine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 |

| Tetramethylrhodamine (B1193902) (TMR) | 550 | 573 | 92,000 | 0.43 |

| 6-Carboxytetramethylrhodamine (6-TAMRA) | 555 | 578 | 91,000 | 0.38 |

Note: These values are approximate and can vary depending on the solvent and other environmental factors.

Raman and Surface-Enhanced Raman Scattering (SERS) Studies on this compound

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure and conformation. mdpi.comresearchgate.netubbcluj.ro When a molecule is irradiated with a laser, a small fraction of the scattered light is shifted in energy due to the excitation of molecular vibrations. metrohm.com This energy shift, known as the Raman shift, corresponds to specific vibrational frequencies within the molecule.

However, the Raman scattering effect is inherently weak. metrohm.com Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically enhances the Raman signal, often by several orders of magnitude. mdpi.commdpi.comedinst.com This enhancement is achieved by adsorbing the molecule of interest onto a nanostructured metallic surface, typically gold or silver. mdpi.comedinst.com The interaction of the incident light with the metal nanostructures creates localized surface plasmon resonances, which greatly amplify the electromagnetic field experienced by the adsorbed molecule, leading to a much stronger Raman signal. metrohm.com

SERS studies on rhodamine dyes, including those related to this compound, have provided valuable insights into their adsorption geometry and interaction with the metal surface. researchgate.net The enhancement of specific vibrational modes can indicate the orientation of the molecule on the substrate. For example, enhancement of modes associated with the xanthene ring suggests a particular orientation relative to the surface. researchgate.net

UV-Visible Absorption Spectroscopy in Mechanistic Research

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions in molecules. msu.edulibretexts.orgubbcluj.ro It measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The resulting absorption spectrum shows one or more absorption bands, with the wavelength of maximum absorbance (λmax) corresponding to the energy required to promote an electron from the ground state to an excited state. msu.edulibretexts.org

In the context of this compound and its derivatives, UV-Vis spectroscopy is crucial for several reasons. Firstly, it allows for the determination of the concentration of the dye in solution via the Beer-Lambert law. libretexts.orgresearchgate.net Secondly, the position and shape of the absorption bands can be sensitive to the molecular environment, such as solvent polarity and pH. nih.govresearchgate.net For instance, the equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirocyclic form of rhodamines can be monitored by observing changes in the absorption spectrum. nih.gov This technique is also used to study the formation of complexes and aggregates, which can significantly alter the absorption characteristics of the dye. researchgate.net

Molecular Mechanisms of Fluorescence Activation and Quenching in this compound Probes

The fluorescence of this compound-based probes can be modulated through various molecular mechanisms, leading to either activation (turn-on) or quenching (turn-off) of the emission. nih.govas-1.co.jpnih.gov Understanding these mechanisms is critical for the rational design of fluorescent sensors. nih.gov

Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT) Pathways

Several photophysical processes govern the fluorescence modulation in rhodamine-based probes. acs.org These include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.govresearchgate.net

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching. nih.gov In a PET-based sensor, the fluorophore is linked to an electron-donating or electron-accepting moiety. Upon excitation, an electron can be transferred from the donor to the excited fluorophore or from the excited fluorophore to the acceptor, leading to a non-radiative decay to the ground state and thus quenching the fluorescence. researchgate.net The efficiency of PET is highly dependent on the distance and orientation between the fluorophore and the quencher, as well as their respective redox potentials. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). wikipedia.org If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, the energy from the excited donor can be transferred to the acceptor, causing the acceptor to fluoresce while quenching the donor's fluorescence. wikipedia.orgrsc.org FRET is often referred to as a "spectroscopic ruler" because its efficiency is strongly dependent on the distance between the donor and acceptor. wikipedia.org

Intramolecular Charge Transfer (ICT): In molecules with both electron-donating and electron-accepting groups, excitation can lead to a significant redistribution of electron density, forming an ICT state. nih.govsemanticscholar.org This ICT state can be either fluorescent or non-fluorescent. In many sensor designs, the binding of an analyte can alter the energy of the ICT state, leading to a change in the fluorescence properties of the probe. researchgate.netsemanticscholar.org Twisted Intramolecular Charge Transfer (TICT) is a specific type of ICT where the molecule undergoes a conformational change (twisting) in the excited state, which often leads to fluorescence quenching. nih.gov

Spirocyclization and Conformational Dynamics in Rhodamine-Based Probes

The fluorescence of many rhodamine-based probes is controlled by an equilibrium between a fluorescent, open quinoid form and a non-fluorescent, closed spirocyclic form. nih.govacs.orgbiorxiv.org This spirocyclization mechanism is a key principle in the design of "turn-on" fluorescent probes. nih.govmdpi.com

In the spirocyclic form, the π-conjugated system of the xanthene core is disrupted, rendering the molecule colorless and non-fluorescent. mdpi.com The equilibrium between the open and closed forms can be influenced by various factors, including solvent polarity, pH, and the presence of specific analytes. nih.govmdpi.com For example, the introduction of electron-withdrawing groups can favor the formation of the non-fluorescent spirocyclic form. mdpi.com

The binding of a target analyte can trigger a conformational change that shifts the equilibrium towards the open, fluorescent form, resulting in a significant increase in fluorescence intensity. nih.gov This strategy has been widely used to develop probes for a variety of targets. The kinetics of this spirocyclization and the conformational dynamics of the probe are crucial for its performance and can be systematically tuned through chemical modifications to optimize the probe for specific applications. nih.govacs.orgbiorxiv.org

Ligand-Induced Fluorescence Unquenching in Specific Biological Systems

The phenomenon of ligand-induced fluorescence unquenching is a powerful tool in the study of biological systems. This process typically involves a fluorophore, in this case, this compound (6-TAMRA), whose fluorescence is initially in a "quenched" or diminished state. Upon the binding of a specific ligand to a target molecule, a conformational change or displacement occurs, leading to the separation of the fluorophore from a quenching moiety and a subsequent increase in fluorescence intensity.

A key mechanism underlying this process is the structural transition between a non-fluorescent spirolactam form and a highly fluorescent open-ring amide form of the rhodamine dye. scirp.orgnih.gov This transition can be triggered by the interaction with a specific analyte or ligand. For instance, in the design of fluorescent sensors, a derivative of rhodamine 6G demonstrated selective detection of copper (II) ions. scirp.org The initial state of the compound is a colorless, non-fluorescent spirolactam. Upon the addition of Cu²⁺, a distinct fluorescence peak emerges, indicating a structural change to the delocalized, fluorescent form. scirp.org

This principle of ligand-induced unquenching is broadly applicable. For example, it forms the basis for detecting various biological substances where the interaction between a fluorescent reagent and a target molecule, such as dopamine, causes an enhancement of fluorescence intensity. mdpi.com In some systems, this unquenching is achieved through the release of a quenching ion, like Fe²⁺, from a reagent upon binding to the target, leading to a significant increase in the fluorescence signal. mdpi.com

The versatility of this mechanism is further highlighted in studies of protein conformational changes. Ligand binding to a protein can induce conformational transitions, which can be monitored by changes in the fluorescence of a conjugated dye. nih.gov For example, a competition assay using single-molecule Förster resonance energy transfer (smFRET) can investigate ligand-induced conformational shifts in enzymes like the dengue virus protease. nih.gov The binding of a ligand can stabilize either an "open" or "closed" conformation of the protein, leading to measurable changes in the FRET signal, which is a form of distance-dependent fluorescence quenching and unquenching. nih.gov

It is important to control for potential artifacts in such assays. For instance, a ligand-concentration-dependent increase in fluorescence could be due to the ligand's own autofluorescence. nanotempertech.com Conversely, a decrease in fluorescence might be caused by the inner filter effect, where the ligand absorbs light at the excitation or emission wavelength of the fluorophore. nanotempertech.com

Self-Quenching Phenomena in High Local Concentrations

The mechanisms behind self-quenching are varied and can include collisions between excited fluorophores, the formation of non-fluorescent ground-state dimers, and energy transfer to these dimers. nih.gov Static quenching, which involves the formation of a non-fluorescent complex between fluorophores in the ground state, is one possible pathway. wikipedia.org This is often driven by hydrophobic effects, causing the dye molecules to stack together. wikipedia.org Dynamic or collisional quenching is another mechanism, where an excited fluorophore is deactivated upon collision with another fluorophore. wikipedia.org

The distance dependence of TMR self-quenching has been characterized and found to be a useful tool for probing conformational changes in biological molecules on the scale of 15–25 Å. rsc.org This makes fluorescence self-quenching a viable alternative to FRET for studying phenomena such as protein folding and aggregation. rsc.orgcore.ac.uknih.gov In protein folding studies, multiple dye molecules can be attached to a single protein. nih.gov In the unfolded state, the dyes are far apart and fluoresce brightly. Upon folding, the dyes are brought into close proximity, leading to significant fluorescence quenching. nih.gov This dramatic change in fluorescence intensity allows for real-time monitoring of the folding dynamics of individual molecules. nih.gov

The degree of self-quenching is highly dependent on the concentration of the fluorophore. Studies have shown that for some fluorophores, self-quenching becomes significant at concentrations above 0.5 mM, with nearly complete quenching at 100 mM. nih.gov The relationship between the degree of quenching and concentration can provide insights into the specific quenching mechanism at play. nih.gov

Environmental Perturbations on this compound Photophysics

The photophysical properties of this compound and related rhodamine dyes are highly sensitive to their local environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly influence their fluorescence behavior.

Solvent Effects: The choice of solvent can have a strong effect on the fluorescence quantum yield of rhodamine derivatives. nih.gov For instance, a derivative of Rhodamine 6G (Rh6G-NH₂) exhibits its maximum quantum yield in ethanol. nih.gov This is attributed to favorable interactions with the solvent and the stabilization of the open-ring amide form of the rhodamine, which is highly fluorescent. nih.gov Studies on Rhodamine 6G have also shown that a combination of solvent parameters, not just the refractive index alone, is necessary to fully explain the observed solvatochromism. chemmethod.com

pH Dependence: The fluorescence of rhodamine derivatives can also be pH-dependent. The fluorescence spectra of related compounds like 5(6)-carboxyfluorescein (B613776) show significant changes with varying pH. researchgate.net Similarly, the reaction between a fluorescent probe and a target molecule can be inhibited at very high or low pH values, with optimal performance occurring within a specific pH range, often near physiological pH. mdpi.com

Quenching by External Molecules: The fluorescence of rhodamines can be quenched by various molecules through different mechanisms. wikipedia.org Collisional or dynamic quenching occurs when an excited fluorophore is deactivated upon contact with a quencher molecule. wikipedia.orgchemmethod.com For example, hydroquinone (B1673460) has been shown to be an effective dynamic quencher for Rhodamine 6G in various solvents. chemmethod.com The efficiency of this quenching, as described by the Stern-Volmer relationship, can vary depending on the solvent. chemmethod.com

Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chemmethod.comfiveable.me The absence of changes in the absorption spectrum of the fluorophore in the presence of the quencher can help rule out static quenching. chemmethod.com Common chemical quenchers include molecular oxygen, iodide ions, and acrylamide. wikipedia.org The chloride ion, for instance, is a known quencher for quinine (B1679958) fluorescence. wikipedia.org

Advanced Bioimaging Applications in Contemporary Biological Research

High-Resolution Imaging of Cellular and Subcellular Dynamics with 6-Aminotetramethylrhodamine

Derivatives of this compound are pivotal for capturing the intricate and dynamic events occurring within living cells. These probes allow for detailed visualization of cellular architecture and the real-time tracking of biological processes.

Live-Cell Imaging of Dynamic Biological Processes

The ability to image living cells over extended periods is crucial for understanding dynamic cellular events. Probes derived from this compound have been engineered to be cell-permeable and fluorogenic, meaning they increase their fluorescence intensity upon binding to a specific target. mpg.de This property minimizes background fluorescence and enhances the signal-to-noise ratio, which is critical for sensitive imaging. mpg.de

A key challenge in live-cell imaging is phototoxicity, where the fluorescent probe, upon excitation, generates reactive oxygen species that can damage and kill the cells. To address this, "gentle rhodamine" dyes have been developed. For example, a derivative of tetramethylrhodamine (B1193902) (TMR) conjugated with cyclooctatetraene (COT) showed a tenfold reduction in singlet oxygen generation compared to the parent compound, significantly extending the duration of time-lapse recordings without inducing apoptosis. nih.gov

Researchers have successfully utilized these optimized probes to study various dynamic processes. For instance, by conjugating a gentle rhodamine to Jasplakinolide, a molecule that binds to F-actin, they were able to perform long-term time-lapse confocal imaging of the cytoskeleton with reduced phototoxicity and enhanced brightness. nih.gov Similarly, other derivatives have been created to label proteins like actin and tubulin for no-wash, live-cell imaging, allowing for the direct observation of cytoskeletal dynamics. researchgate.net

Super-Resolution Microscopy Utilizing this compound-Enabled Probes

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. This compound and its derivatives are well-suited for these advanced imaging methods due to their excellent brightness and photostability. researchgate.net

One such technique is Stimulated Emission Depletion (STED) microscopy. In STED, a second laser depletes the fluorescence from the outer region of the excitation spot, effectively narrowing the point-spread function and increasing resolution. Probes based on this compound have been systematically tuned to optimize their properties for STED imaging. biorxiv.orgnih.gov By modifying the spirocyclization equilibrium of the rhodamine scaffold, researchers can create highly fluorogenic and cell-permeable probes ideal for live-cell STED. biorxiv.orgnih.gov This approach has been used to develop probes that, when conjugated to ligands for specific cellular targets like tubulin, can achieve resolutions down to 29 ± 11 nm in living cells. nih.gov

Another super-resolution technique, Stochastic Optical Reconstruction Microscopy (STORM), relies on the photoswitching of individual fluorophores. Certain derivatives of this compound have been specifically designed for optimal performance in STORM, exhibiting superior brightness and unique photoswitching properties that are ideal for this method. biotium.com

Targeted Labeling of Cellular Organelles and Structures for Functional Studies

The specific labeling of organelles and subcellular structures is essential for understanding their function. Probes derived from this compound can be conjugated to various ligands that direct them to specific cellular compartments. nih.gov This targeted approach allows for the detailed study of organelle morphology, distribution, and dynamics. nih.gov

For instance, researchers have developed green-emitting rhodamine dyes conjugated to ligands that specifically target lysosomes, mitochondria, tubulin, and actin in living cells. nih.gov These probes have demonstrated specific and versatile staining, enabling their use in both confocal and STED microscopy to study the function of these organelles with high resolution. nih.gov Similarly, by modifying the structure of this compound, scientists have created probes, known as MaP (Max Planck) probes, that can be used for live-cell imaging of various cellular structures, including mitochondria and nuclei. mpg.de The stereochemistry of rhodamine derivatives can also influence their localization, with different isomers showing preferences for specific organelle membranes, which can be exploited for multi-color imaging of distinct cellular compartments. nih.gov

Table 1: Applications of this compound in High-Resolution Imaging

| Application Area | Technique | Target Structure/Process | Key Advantage of 6-TAMRA Probe |

|---|---|---|---|

| Live-Cell Imaging | Confocal Time-Lapse | Cytoskeletal Dynamics (F-actin) | Reduced phototoxicity, enhanced brightness nih.gov |

| No-Wash Imaging | Actin, Tubulin, Nuclei | High cell permeability and fluorogenicity mpg.deresearchgate.net | |

| Super-Resolution | STED Microscopy | Microtubule Network | High resolution (down to 29 nm) in live cells nih.gov |

| STORM | General Cellular Structures | Superior brightness and photoswitching properties biotium.com | |

| Targeted Labeling | Confocal/STED | Lysosomes, Mitochondria, Tubulin | Specific and versatile staining for functional studies nih.gov |

| Multi-Color Imaging | Various Organelles | Stereochemistry-dependent localization nih.gov |

In Vivo and Ex Vivo Imaging in Animal Models for Systems Biology Research

Imaging within a living organism, or in vivo imaging, provides invaluable insights into complex biological systems. nih.gov this compound-based probes are increasingly used in animal models to study cellular behavior in a native physiological context. thermofisher.com

Intravital Microscopy for Real-Time Observation of Cellular Events

Intravital microscopy (IVM) allows for the real-time imaging of cellular events within the tissues of a living animal. nih.gov This powerful technique provides a window into dynamic processes such as cell migration, proliferation, and interactions in their natural environment. nih.govmaastrichtuniversity.nl The development of advanced microscopy techniques, like multiphoton microscopy, has enabled deeper tissue imaging with higher resolution. nih.gov

The dorsal skinfold chamber model is a commonly used setup for IVM, where a thin layer of skin is sandwiched between two frames, creating an observation window for imaging. nih.gov Using this and other models, researchers can inject fluorescently labeled cells or probes and track their behavior over time. For example, fluorescently labeled nanoparticles can be tracked within the liver microvasculature to study their clearance from the body. nih.gov While many IVM studies utilize genetically encoded fluorescent proteins, the use of bright and photostable synthetic dyes like derivatives of this compound offers advantages in terms of signal intensity and the range of available colors.

Tracking of Immune Cell Migration and Interactions in Lymphoid Tissues and Tumor Microenvironments

Understanding the migration and interaction of immune cells is critical for immunology and cancer research. The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix. nih.gov Imaging the dynamic interactions within the TME is crucial for developing effective cancer therapies. frontiersin.org

Intravital microscopy has been instrumental in visualizing the cascade of events involved in lymphocyte adhesion to blood vessels and their subsequent extravasation into tumor tissue. frontiersin.org Researchers can track the movement of different immune cell subsets, such as T cells, within tumors and lymph nodes. nih.gov For example, studies have shown that near-infrared photoimmunotherapy can enhance the migration of CD8+ T cells from the tumor-draining lymph node to the tumor itself. nih.gov

To facilitate the tracking of multiple cell types simultaneously, advanced techniques like in vivo click chemistry are being developed. These methods allow for cyclic imaging, where different cell populations can be labeled and imaged in succession within the same animal, enabling higher multiplexing than traditional fluorescence microscopy. researchgate.net While the specific use of this compound in these multiplexed studies is not always detailed, its spectral properties make it a suitable candidate for inclusion in such multi-color imaging panels. The ability to track immune cell behavior in real-time within the complex TME provides crucial information for understanding disease progression and the efficacy of immunotherapies. nih.gov

Table 2: Research Findings from In Vivo Imaging Studies

| Research Area | Animal Model | Imaging Technique | Key Finding |

|---|---|---|---|

| Nanoparticle Clearance | Mouse (Liver) | Intravital Microscopy (IVM) | Visualization of fluorescent nanoparticle capture and clearance by Kupffer cells in the liver microvasculature. nih.gov |

| Immune Cell Trafficking | Mouse (Tumor) | Intravital Microscopy (IVM) | Captured the detailed steps of lymphocyte adhesion to tumor-associated high endothelial venules and subsequent extravasation. frontiersin.org |

| Immunotherapy Response | Mouse (Tumor) | Phototruncation-Assisted Cell Tracking (PACT) | Demonstrated that near-infrared photoimmunotherapy enhances the migration of CD8+ T cells from lymph nodes to the tumor. nih.gov |

| Multiplexed Imaging | Mouse (Dorsal Window Chamber) | SAFE-Intravital Microscopy | Enabled 12-color imaging of various immune cells in live mice through cyclic in vivo staining and un-staining. researchgate.net |

Monitoring of Tissue Remodeling and Disease Progression in Preclinical Studies

The dynamic processes of tissue remodeling and disease progression involve complex cellular and molecular events, including changes in cell populations, extracellular matrix (ECM) composition, and enzymatic activity. The ability to visualize and quantify these changes in living organisms over time is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This compound (6-TAMRA), a bright and photostable fluorophore, serves as a valuable tool in preclinical research for these purposes. By conjugating 6-TAMRA to various targeting moieties, researchers can create probes that specifically illuminate key aspects of tissue remodeling and disease progression in animal models.

A primary application of 6-TAMRA in this context is the imaging of enzymatic activity associated with tissue remodeling. Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation and remodeling of the ECM. Their activity is often upregulated in various pathological conditions, including cancer, inflammation, and fibrosis. To monitor MMP activity in vivo, researchers have developed activatable probes where the fluorescence of a rhodamine dye is initially quenched. Upon cleavage by a specific MMP, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal at the site of enzymatic activity. While the general principle has been demonstrated with various rhodamine derivatives, specific preclinical studies detailing the use of 6-TAMRA in such activatable probes for monitoring tissue remodeling are still emerging.

Fibrosis, characterized by the excessive deposition of ECM, is a hallmark of chronic diseases and represents a significant challenge in tissue remodeling. A study investigating kidney fibrosis utilized a peptide labeled with TAMRA to monitor its biodistribution in a mouse model of unilateral ureteral obstruction (UUO), a common model for kidney fibrosis. The TAMRA-labeled peptide, derived from the chemokine CXCL9, was found to accumulate in the fibrotic kidney, demonstrating the potential of using 6-TAMRA-conjugated probes to target and visualize fibrotic tissues in vivo.

Another critical area of investigation is cancer progression, which involves extensive tissue remodeling to support tumor growth, invasion, and metastasis. While the concept of using fluorescently labeled probes to image tumors is well-established, specific preclinical studies detailing the use of this compound for monitoring the progression of cancer through imaging tissue remodeling processes are not yet widely reported in the available scientific literature. However, the favorable photophysical properties of TAMRA make it a suitable candidate for the development of such probes.

Inflammation is another complex biological process that involves significant tissue remodeling. The recruitment of immune cells, changes in vascular permeability, and the release of various enzymes and cytokines all contribute to the dynamic nature of inflamed tissues. While preclinical imaging of inflammation is an active area of research, specific studies employing 6-TAMRA-labeled probes to monitor the progression of inflammatory diseases through the visualization of tissue remodeling are not extensively documented.

The table below summarizes the application of a TAMRA-labeled probe in a preclinical model of tissue remodeling.

Table 1: Application of a 6-TAMRA Labeled Probe in a Preclinical Model of Tissue Remodeling

| Probe | Disease Model | Animal Model | Imaging Modality | Key Findings |

| TAMRA-labeled CXCL9(74–103) peptide | Kidney Fibrosis (Unilateral Ureteral Obstruction) | Mouse | Fluorescence Imaging | Increased accumulation of the TAMRA-labeled peptide was observed in the fibrotic kidney compared to healthy kidneys, indicating the potential to target and visualize fibrotic tissue. |

While direct preclinical studies employing this compound for monitoring tissue remodeling and disease progression are still expanding, the existing research with closely related rhodamine dyes and the successful application in a kidney fibrosis model highlight its significant potential. Future research will likely see the development of more sophisticated 6-TAMRA-based probes for the non-invasive, real-time visualization of a wide range of pathological processes in preclinical settings.

Biosensing and Detection Strategies in Analytical and Biomedical Research

Development of 6-Aminotetramethylrhodamine-Based Biosensor Platforms

The integration of this compound into biosensor platforms has enabled the creation of highly sensitive and specific detection systems. These platforms leverage biological recognition elements to selectively interact with target molecules, with the rhodamine dye serving as a robust signaling component. The versatility of these platforms is demonstrated through their application in various sensor formats, including those functionalized with aptamers and antibodies, and their compatibility with different transduction methods. csem.chimec-int.com

Aptamer-Functionalized Sensors for Specific Molecular Recognition

Aptamers, which are single-stranded DNA or RNA molecules, can be selected in vitro to bind to specific targets with high affinity and specificity. nih.gov When functionalized with this compound, these aptamers become powerful tools for molecular recognition in biosensing applications. For instance, aptamer-based sensors have been developed for the detection of various analytes, where the binding of the target molecule to the aptamer induces a conformational change, leading to a detectable change in the fluorescence signal of the rhodamine label. nih.govmdpi.com

One notable application is in the development of sensors for detecting small molecules. nih.gov For example, a sensor utilizing an amine-terminated aptamer immobilized on a gold surface demonstrated the ability to detect blood proteins with a high degree of specificity. nih.gov In another approach, aptamer-functionalized nanopipettes have been used for the label-free detection of viral fragments, where binding events modulate the ion current, providing a sensitive detection method. rsc.org The specificity of these sensors can be exceptional; for instance, an aptamer-based sensor for amodiaquine (B18356) showed specific binding to its target with a limit of detection of 25 nM, without cross-reactivity to the structurally similar molecule chloroquine. mdpi.com

| Sensor Type | Target Analyte | Detection Principle | Key Findings |

| Aptamer-Functionalized Gold Surface | Blood Proteins | Surface Plasmon Resonance | Optimal detection range of 5-1000 nM with good reversibility and selectivity. nih.gov |

| Aptamer-Functionalized Nanopipette | Viral Fragments (SARS-CoV-2) | Ion Current Rectification | Label-free detection with a limit of detection of 0.05 pg mL−1. rsc.org |

| Aptamer-Functionalized Nanoporous Membrane | Amodiaquine | Impedance Change | Specific detection with a limit of 25 nM and a dynamic range of 1–1000 nM. mdpi.com |

Immunosensors for Biomarker Detection in Diagnostic Research

Immunosensors utilize the highly specific interaction between an antibody and its antigen to detect biomarkers. creative-biolabs.comnih.gov this compound can be employed as a fluorescent label for the antibody, enabling the quantification of the target biomarker. These sensors are critical in diagnostic research for the early detection and monitoring of diseases. nih.govnih.gov

The design of immunosensors can be broadly categorized into direct and indirect formats. creative-biolabs.com Direct immunosensors detect the physical or chemical changes that occur upon the formation of the antigen-antibody complex, while indirect immunosensors use a labeled secondary antibody to generate a signal. creative-biolabs.com Electrochemical immunosensors, a prominent type, measure electrical signals resulting from the immuno-reaction and have been developed for detecting a wide array of biomarkers, including those for cancer and autoimmune diseases. creative-biolabs.comnih.govnih.gov The integration of nanomaterials can further enhance the sensitivity and allow for the simultaneous detection of multiple biomarkers. nih.govmdpi.com

Integration with Electrochemical and Optical Transduction Principles

The versatility of this compound allows for its integration into biosensors that employ both electrochemical and optical transduction principles. csem.chnih.gov Optical biosensors often rely on changes in fluorescence intensity, lifetime, or polarization of the rhodamine dye upon analyte binding. csem.ch These can be configured in various formats, including fluorescence-based microarrays and lab-on-a-chip devices, which allow for high-throughput and multiplexed analysis. imec-int.com

Electrochemical biosensors, on the other hand, translate the biological recognition event into an electrical signal. archivepp.com This can be achieved through various mechanisms, such as changes in impedance, current, or potential. mdpi.com For example, the binding of a target to an aptamer-functionalized electrode can alter the flow of ions, leading to a measurable change in impedance. mdpi.com The combination of the high specificity of biorecognition elements with the sensitivity of electrochemical and optical detection methods has led to the development of powerful analytical tools. nih.gov

Quantitative Detection of Biologically Relevant Analytes Using this compound Probes

Probes based on this compound are instrumental in the quantitative analysis of a variety of biologically significant analytes. nih.govsigmaaldrich.com These probes are designed to exhibit a change in their fluorescent properties upon interaction with the target analyte, allowing for its quantification.

Detection of Environmental Contaminants and Food Mycotoxins

The presence of environmental contaminants and mycotoxins in food poses a significant threat to public health. mdpi.commdpi.com this compound-based probes have been incorporated into methods for their detection. Mycotoxins, toxic secondary metabolites produced by fungi, can contaminate a wide range of food products. mdpi.commdpi.com Detection methods often involve immunoassays, such as ELISA, where this compound can be used as a label to achieve sensitive and specific quantification. nih.gov

Challenges in mycotoxin analysis include complex sample matrices and the potential for multiple mycotoxins to be present. r-biopharm.com Advanced analytical techniques are often required to overcome these challenges. nih.gov Similarly, the detection of environmental pollutants, which encompass a broad range of chemical substances, benefits from sensitive and specific detection methods. mdpi.compsu.eduelsevier.com

Common Mycotoxins Found in Food:

Aflatoxins mdpi.com

Ochratoxin A mdpi.com

Fumonisins mdpi.com

Patulin mdpi.com

Zearalenone mdpi.com

Trichothecenes mdpi.com

Monitoring of Reactive Oxygen and Nitrogen Species in Cellular Redox Biology

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that play crucial roles in cellular signaling and pathophysiology. nih.govrsc.org Fluorescent probes are essential tools for their detection and quantification within biological systems. nih.govnih.gov While a variety of probes exist for detecting specific ROS and RNS, the development of probes based on fluorophores like rhodamine is an active area of research. nih.govnih.gov

The detection of species such as superoxide (B77818) (•O₂⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and nitric oxide (NO) is critical for understanding their roles in oxidative stress and disease. rsc.orgthermofisher.comthermofisher.com Probes are designed to react specifically with a particular ROS or RNS, resulting in a change in fluorescence that can be measured. nih.gov For example, some probes are designed to be non-fluorescent until they react with their target species, leading to a "turn-on" fluorescence response. nih.gov The development of probes that can be targeted to specific cellular compartments, such as the mitochondria, allows for the spatial and temporal monitoring of these reactive species. thermofisher.com

| Reactive Species | Common Detection Probes |

| Superoxide (•O₂⁻) | Dihydroethidium, MitoSOX Red nih.govthermofisher.com |

| Hydrogen Peroxide (H₂O₂) | Dichlorodihydrofluorescein diacetate (H₂DCFDA), RedoxSensor™ Red CC-1 nih.govthermofisher.com |

| Nitric Oxide (NO) | Diaminofluoresceins (DAFs) nih.gov |

| Peroxynitrite (ONOO⁻) | Dihydrorhodamine 123 thermofisher.com |

Sensing of Metal Ions and Other Small Biological Molecules

The inherent photophysical properties of rhodamine-based compounds, characterized by a high fluorescence quantum yield and photostability, make them excellent candidates for the development of fluorescent probes. acs.org Derivatives of tetramethylrhodamine (B1193902) are particularly valuable as chemosensors, operating on a mechanism that typically involves a structural change from a non-fluorescent, colorless spirolactam form to a highly fluorescent, colored ring-opened amide form upon binding with a target analyte. psu.edu This transition provides a distinct "turn-on" fluorescent and colorimetric signal, enabling sensitive detection. acs.orgpsu.edu

Researchers have synthesized various derivatives to selectively detect specific metal ions. For instance, a probe created by condensing rhodamine B with ethylenediamine (B42938) (RhB-EDA) was developed for the high-recognition sensing of ferric ions (Fe³⁺) in aqueous environments. acs.org In its native state, the RhB-EDA molecule is colorless and non-fluorescent; however, the addition of Fe³⁺ induces the opening of the spirolactam ring, leading to a significant change in its ultraviolet and fluorescence spectra. acs.org Similarly, a chemosensor derived from N-(rhodamine-6G)lactam-ethylenediamine, known as HL-CIN, demonstrates selective sensing for Group 13 trivalent cations, including Al³⁺, Ga³⁺, In³⁺, and Tl³⁺. rsc.org The interaction with these metal ions triggers hydrolysis of the probe, producing a ring-opened rhodamine species that is responsible for a massive enhancement in fluorescence intensity at 558 nm and a visible color change. rsc.org

Beyond simple metal ions, tetramethylrhodamine derivatives are incorporated into more complex sensing platforms. Carboxytetramethylrhodamine (TAMRA) has been used as a fluorophore label in DNA aptamer-based sensors for detecting mercury ions (Hg²⁺). nih.gov In another advanced application, a conjugate of cucurbit mdpi.comuril (a host molecule) and tetramethylrhodamine (Q7R) was designed as a direct sensor for various guest molecules. researchgate.net The fluorescence of the tetramethylrhodamine component in Q7R is quenched upon the binding of a guest molecule into the cucurbit mdpi.comuril cavity, allowing for the sensitive reporting of binding events. researchgate.net This strategy demonstrates a general approach for creating single-component host-indicator systems where the binding properties of the host are not perturbed by the attached fluorophore. researchgate.net

Table 1: Examples of Tetramethylrhodamine-Based Probes for Metal Ions and Small Molecules

| Probe Name/Derivative | Target Analyte(s) | Sensing Mechanism | Typical Signal Change |

| Rhodamine B-ethylenediamine (RhB-EDA) | Fe³⁺ | Spirolactam ring-opening | "Turn-on" fluorescence and color change. acs.org |

| HL-CIN | Al³⁺, Ga³⁺, In³⁺, Tl³⁺ | Hydrolysis leading to spirolactam ring-opening | Strong fluorescence enhancement at 558 nm. rsc.org |

| Carboxytetramethylrhodamine (TAMRA)-labeled DNA Aptamer | Hg²⁺ | Aptamer conformational change | Fluorescence Resonance Energy Transfer (FRET) or quenching. nih.gov |

| Cucurbit mdpi.comuril-tetramethylrhodamine (Q7R) | Various organic guest molecules | Host-guest binding | Fluorescence quenching. researchgate.net |

Real-time Assessment of Intracellular Thiols, including Glutathione (B108866)

The real-time monitoring of intracellular thiols, such as the highly abundant antioxidant glutathione (GSH), is critical for understanding cellular redox homeostasis and response to oxidative stress. mdpi.comnih.gov Probes based on the tetramethylrhodamine scaffold have been utilized for this purpose, primarily leveraging the reactivity of thiols with specific functional groups appended to the fluorophore. thermofisher.comthermofisher.com

A prominent mechanism for labeling intracellular thiols involves the reaction with a mildly thiol-reactive chloromethyl moiety (—CH₂Cl). thermofisher.com This functional group can form a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and, notably, with glutathione. thermofisher.comthermofisher.com MitoTracker Red CMXRos, a well-known mitochondrial stain, is a rhodamine derivative that contains such a chloromethyl group. This feature allows the dye to passively diffuse across the plasma membrane, accumulate in active mitochondria, and then covalently bind to thiol-containing molecules within the mitochondrial matrix, ensuring its retention even after cell fixation. thermofisher.com While this reactivity is not exclusively specific to glutathione over other thiols, the high intracellular concentration of GSH (in the millimolar range) makes it a primary target. mdpi.com

The dynamic changes in mitochondrial function are often linked to the oxidation of mitochondrial glutathione. thermofisher.com Therefore, probes like tetramethylrhodamine ethyl ester (TMRE), while primarily used to measure mitochondrial membrane potential, are often used in conjunction with other sensors to provide a more complete picture of mitochondrial health, where glutathione status is a key parameter. jove.com Although highly specific and reversible reaction-based probes for glutathione, such as RealThiol (RT), have been developed, the application of thiol-reactive tetramethylrhodamine derivatives remains a valuable method for assessing the general thiol status within specific cellular compartments like mitochondria. nih.govthermofisher.com

Table 2: Tetramethylrhodamine-Based Probes for Intracellular Thiol Assessment

| Probe Type | Reactive Group | Mechanism of Action | Application |

| MitoTracker Red CMXRos | Chloromethyl (-CH₂Cl) | Covalent bond formation with thiol groups (thioether linkage). thermofisher.com | Labeling and retention in mitochondria for imaging. thermofisher.com |

| General Thiol-Reactive Tetramethylrhodamine Dyes | Haloalkyl (e.g., iodoacetamide) or Maleimide (B117702) | Alkylation of sulfhydryl groups. thermofisher.com | Labeling of cysteine residues in proteins and small molecule thiols like glutathione. thermofisher.comthermofisher.com |

Cellular Uptake Mechanisms and Intracellular Dynamics in Research Models

Investigating Endocytic Pathways of 6-Aminotetramethylrhodamine Conjugates

The entry of this compound conjugates into cells is often mediated by endocytosis, a process by which cells internalize molecules by engulfing them. The specific endocytic pathway utilized can depend on the nature of the molecule conjugated to the rhodamine derivative.

Clathrin-Mediated Endocytosis (CME) is a well-characterized pathway for the uptake of various molecules, including nutrients and signaling receptors. This process involves the formation of clathrin-coated pits on the cell surface that invaginate and pinch off to form vesicles. frontiersin.orgbiorxiv.org While direct studies detailing the clathrin-mediated endocytosis of unconjugated this compound are limited, its conjugates with peptides and other ligands that target specific receptors are known to utilize this pathway. For instance, cell-penetrating peptides (CPPs) like the TAT peptide, when conjugated to fluorophores such as tetramethylrhodamine (B1193902), have been shown to enter cells via clathrin-mediated endocytosis at lower concentrations. beilstein-journals.org

Caveolin-Mediated Endocytosis is another significant entry route, characterized by flask-shaped invaginations of the plasma membrane called caveolae. This pathway is involved in the uptake of certain toxins, viruses, and signaling molecules. The involvement of caveolin-1 (B1176169) in the endocytosis of polyamines has been reported, suggesting that molecules of similar structure or charge could potentially utilize this pathway. nih.gov Conjugates of this compound with molecules that are targeted to lipid rafts or specific receptors located within these microdomains may be internalized via this mechanism.

Macropinocytosis is a distinct form of endocytosis that involves the non-specific uptake of large amounts of extracellular fluid and solutes into large vesicles known as macropinosomes. beilstein-journals.org This process is often stimulated by growth factors. thno.org Fluorescently labeled dextrans, including those conjugated with rhodamine derivatives, are commonly used as markers to study macropinocytosis. thno.orgnih.gov The uptake of high molecular weight dextran (B179266) (70 kDa or higher) is a hallmark of this pathway as these molecules are too large for other endocytic vesicles. thno.orgnih.gov Therefore, this compound-dextran conjugates serve as valuable tools for investigating this uptake mechanism in various cell types, including cancer cells where it can be a significant nutrient acquisition pathway. thno.org

| Endocytic Pathway | Key Characteristics | Examples of this compound Conjugates Involved |

|---|---|---|

| Clathrin-Mediated Endocytosis | Formation of clathrin-coated pits and vesicles; receptor-dependent. frontiersin.orgbiorxiv.org | Cell-penetrating peptide (e.g., TAT) conjugates. beilstein-journals.org |

| Caveolin-Mediated Endocytosis | Involvement of caveolae, flask-shaped plasma membrane invaginations. nih.gov | Conjugates targeting lipid raft-associated receptors. |

| Macropinocytosis | Non-specific uptake of extracellular fluid into large vesicles (macropinosomes). beilstein-journals.org | High molecular weight dextran conjugates. thno.orgnih.gov |

Beyond endocytosis, the cellular uptake of this compound can also be influenced by its ability to cross the cell membrane directly (passive diffusion) or via the action of specific transporter proteins.

The physicochemical properties of a molecule, such as its lipophilicity and charge, play a crucial role in its ability to passively diffuse across the lipid bilayer of the cell membrane. While rhodamine dyes are generally lipophilic and cationic, modifications to the core structure can alter their permeability. For smaller molecules, a balance between lipophilicity and hydrophilicity is often necessary for efficient membrane transport.

In addition to passive diffusion, membrane transporter proteins can facilitate the entry of specific molecules into the cell. The Solute Carrier (SLC) superfamily of transporters is responsible for the uptake of a wide range of substrates, including amino acids, sugars, and drugs. mdpi.com While direct evidence for specific SLC transporters mediating the uptake of this compound is an area of ongoing research, it is plausible that its structural similarity to endogenous molecules could allow for recognition and transport by certain members of this family. For instance, prodrug strategies often leverage nutrient transporters to enhance the cellular uptake of therapeutic agents. mdpi.com Similarly, conjugating this compound to a known substrate of a specific transporter could facilitate its targeted delivery into cells expressing that transporter. The distinction between passive and transporter-mediated uptake can be investigated experimentally by assessing factors such as temperature dependence and substrate competition. nih.gov

Intracellular Trafficking and Subcellular Distribution of this compound Probes

Once inside the cell, this compound probes are subject to intracellular trafficking pathways that determine their ultimate subcellular localization. This distribution is crucial for their application in imaging specific organelles or cellular processes.

Following endocytic uptake, the probes are typically enclosed within endosomes. The fate of these endosomes can vary; they may fuse with lysosomes for degradation, be recycled back to the plasma membrane, or be transported to other organelles. A significant body of research has focused on the lysosomal trafficking of rhodamine-based probes. Due to the acidic environment of lysosomes, certain rhodamine derivatives exhibit enhanced fluorescence, making them excellent probes for imaging these organelles. nih.govrsc.org For example, a novel compound, 6'-O-lissamine-rhodamine B-glucosamine, has been synthesized to fluorescently label lysosomes and has been shown to colocalize with established lysosomal markers. nih.gov

A key challenge in the intracellular delivery of probes and therapeutic agents is overcoming their sequestration and degradation in lysosomes. This has led to the development of strategies to promote "endosomal escape," allowing the molecule to reach the cytosol and other target organelles. nih.govnih.gov The photochemical properties of some rhodamine conjugates can be exploited for this purpose, where light irradiation can induce the rupture of endosomal membranes. nih.gov

The subcellular distribution of this compound can be intentionally directed by conjugating it to molecules that have a natural affinity for specific organelles. For instance, due to the negative membrane potential of mitochondria, cationic rhodamine derivatives can accumulate in this organelle. nih.gov This property has been utilized to design mitochondria-targeted drugs and probes for studying mitochondrial function and dysfunction in various diseases. nih.govresearchgate.netbohrium.com

Strategies for Modulating Cellular Internalization and Targeted Delivery in Research

To enhance the utility of this compound as a research tool, various strategies have been developed to modulate its cellular uptake and achieve targeted delivery to specific cell types or subcellular compartments. These strategies can be broadly categorized as passive and active targeting.

Passive targeting relies on the physicochemical properties of the probe or its carrier to achieve preferential accumulation in certain tissues. For example, nanoparticles conjugated with this compound can exploit the enhanced permeability and retention (EPR) effect to accumulate in tumor tissues. nih.gov

Active targeting , on the other hand, involves the use of ligands that bind to specific receptors overexpressed on the surface of target cells. nih.govmdpi.comresearchgate.netmdpi.com This approach significantly enhances the specificity of delivery. Common targeting ligands include antibodies, peptides (such as RGD peptides that target integrins), aptamers, and small molecules (like folate). mdpi.comresearchgate.netnih.gov By conjugating this compound to these ligands, researchers can selectively label and track specific cell populations, such as cancer cells. mdpi.comnih.gov

Furthermore, the intracellular delivery of these targeted conjugates can be designed to trigger drug release or probe activation in response to the specific microenvironment of the target site, such as changes in pH or the presence of certain enzymes. researchgate.net

| Targeting Strategy | Mechanism | Examples |

|---|---|---|

| Passive Targeting (EPR Effect) | Preferential accumulation of nanoparticles in tumor tissue due to leaky vasculature and poor lymphatic drainage. nih.gov | This compound-labeled nanoparticles. |

| Active Targeting | Ligand-receptor interactions to target specific cell types. nih.govmdpi.comresearchgate.netmdpi.com | Conjugation with antibodies, peptides (e.g., RGD), aptamers, or folate. mdpi.comresearchgate.netnih.gov |

| Subcellular Targeting | Exploiting the physicochemical properties of the probe or conjugating it to organelle-specific moieties. | Cationic rhodamine derivatives for mitochondrial targeting. nih.govresearchgate.netbohrium.com |

Future Directions and Emerging Research Avenues for 6 Aminotetramethylrhodamine

Development of Multifunctional Probes Integrating 6-Aminotetramethylrhodamine

The development of multifunctional probes represents a significant leap forward in fluorescent technology. These probes are designed to respond to multiple stimuli or to perform several functions, such as targeting a specific organelle while also sensing a particular ion. The amino group of this compound is a key feature, serving as a versatile point for chemical modification to create these advanced probes. nih.gov This allows for the integration of different recognition elements and signaling units into a single molecular entity.

A prominent strategy in the design of multifunctional probes is the creation of ratiometric sensors. rsc.org Unlike probes that simply turn "on" or "off" in the presence of an analyte, ratiometric probes exhibit a shift in their fluorescence emission or excitation wavelength. nih.gov This dual-signal response provides an internal reference, which corrects for variations in probe concentration, illumination intensity, and other environmental factors, leading to more precise and quantitative measurements. nih.govmdpi.com For example, a ratiometric probe was developed by combining rhodamine 6G with gold nanoclusters for the sensitive detection of biogenic amines in food products. mdpi.com In this system, the rhodamine fluorescence remained stable while the gold nanocluster fluorescence was quenched by hydrogen peroxide produced by an enzymatic reaction with the amines, allowing for a ratiometric readout. mdpi.com

Another avenue of development is the creation of probes for the simultaneous detection of multiple analytes. rsc.org This is particularly relevant for studying complex biological pathways where the interplay between different chemical species is crucial. While the use of multiple independent sensors can be complicated by differences in their uptake and localization within cells, a single probe that responds to two or more analytes offers a more elegant solution. rsc.org Derivatives of tetramethylrhodamine (B1193902), such as 5-(and-6)-(((4-Chloromethyl)Benzoyl)Amino)Tetramethylrhodamine (CMTMR), have been used in dual-labeling experiments to distinguish between different cell populations and study their interactions, such as cellular cannibalism in cancer cell lines. google.com

The inherent properties of the rhodamine core, such as its high fluorescence quantum yield and photostability, make it an excellent scaffold for these complex probes. mdpi.com Research is ongoing to expand the range of analytes that can be detected and to improve the performance of these multifunctional probes in challenging biological environments.

Advances in Computational Chemistry and Theoretical Modeling for Probe Design and Optimization

The rational design of novel fluorescent probes with tailored properties is increasingly being driven by advances in computational chemistry. mdpi.com Theoretical modeling techniques, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting the photophysical and photochemical properties of rhodamine derivatives before they are synthesized in the lab. mdpi.commdpi.comnih.govchemrxiv.org

These computational methods allow researchers to understand the fundamental relationship between the molecular structure of a probe and its fluorescent characteristics. researchgate.net For example, DFT calculations can predict the distribution of electron density in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between these orbitals is directly related to the absorption and emission wavelengths of the fluorophore. By systematically modifying the structure of the rhodamine core in silico, chemists can tune these properties to achieve desired spectral characteristics, such as shifting the fluorescence to the near-infrared (NIR) region to improve tissue penetration for in vivo imaging. mdpi.com

A recent study successfully used TD-DFT with a linear-response solvation model to predict the fluorescence peaks of NIR rhodamine dyes with high accuracy (a mean absolute error of less than 12 nm). mdpi.com This computational framework was then used to design nine new rhodamine derivatives with predicted emission wavelengths beyond 700 nm. mdpi.com Similarly, DFT and TD-DFT calculations have been employed to elucidate the binding mechanism of rhodamine-based probes with metal ions like Fe³⁺ and Cu²⁺. rsc.orgrsc.org These studies help in designing probes with high selectivity and sensitivity for specific analytes by modeling the interaction between the recognition moiety of the probe and the target ion. mdpi.comrsc.org

Furthermore, theoretical models can predict how the environment, such as the polarity of the solvent, will affect the fluorescence of a probe. researchgate.net This is crucial for designing probes that will function reliably in the complex and heterogeneous environment of a living cell. By providing a deeper understanding of the molecular-level interactions that govern fluorescence, computational chemistry is accelerating the development of the next generation of high-performance fluorescent probes based on the this compound scaffold. mdpi.com